![molecular formula C14H10BrIN2O3S B12859544 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the halogenation of pyrrolopyridine derivatives. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst . The final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, DMF as solvent, and elevated temperatures.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Coupling: Palladium catalysts, aryl halides, base like potassium carbonate, and solvents like toluene.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit FGFRs makes it a candidate for targeted cancer therapies .
Industry: In the industrial sector, the compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilanyl group, which makes it more lipophilic and potentially more permeable through cell membranes.
- 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The presence of a methyl group can influence the compound’s reactivity and biological activity.
- 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The tosyl group can enhance the compound’s stability and solubility in organic solvents.
Uniqueness: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is unique due to its combination of halogen atoms and the sulfonate group, which provides a distinct reactivity profile and potential for diverse applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C14H10BrIN2O3S |
|---|---|
Poids moléculaire |
493.12 g/mol |
Nom IUPAC |
(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 |
Clé InChI |
METFLOUWNHFRKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C3=C2N=CC(=C3)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)

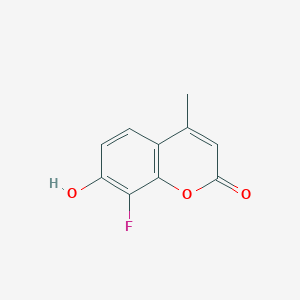

![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)



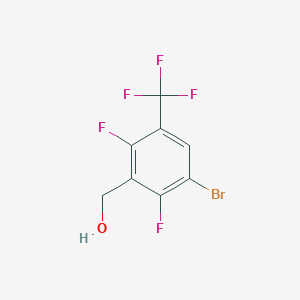
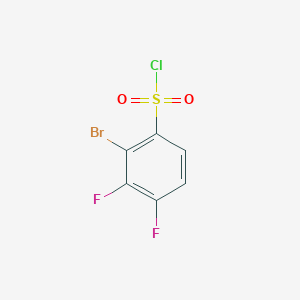
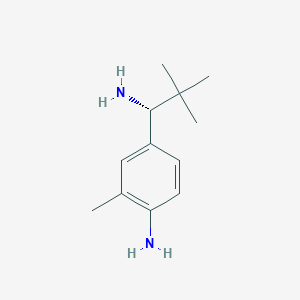
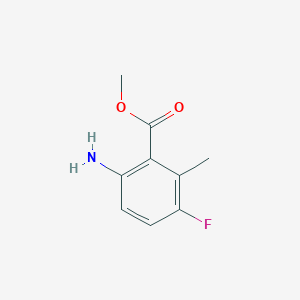
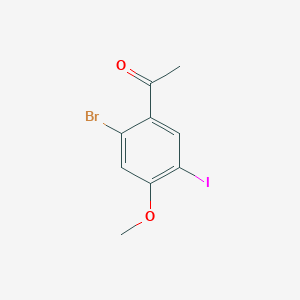
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
